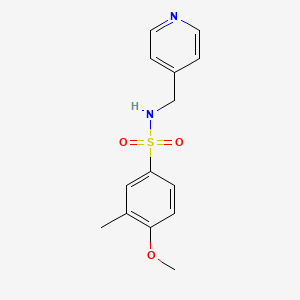![molecular formula C16H15F3N2O2 B5803562 N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5803562.png)
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea, also known as EFU, is a synthetic compound that has been widely used in scientific research. EFU belongs to the class of urea derivatives and has been shown to have a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects.
科学的研究の応用
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects in animal models of arthritis and colitis. This compound has also been investigated as a potential anti-cancer agent due to its ability to inhibit the growth of tumor cells in vitro and in vivo. In addition, this compound has been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration and cancer.
作用機序
The mechanism of action of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is not fully understood, but it is believed to involve inhibition of several signaling pathways that are involved in inflammation and cancer progression. This compound has been shown to inhibit the activity of several enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the production of inflammatory mediators. This compound has also been shown to inhibit the activity of several protein kinases, including Akt and ERK, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation, inhibit tumor growth, and improve survival rates. This compound has also been shown to have anti-angiogenic effects, which could make it useful in the treatment of diseases such as macular degeneration and cancer.
実験室実験の利点と制限
One advantage of N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea is that it has been extensively studied and its biological activities are well characterized. This compound is also relatively easy to synthesize and purify, which makes it a useful tool for studying its mechanism of action. However, one limitation of this compound is that it has low solubility in aqueous solutions, which can make it difficult to use in some experimental settings. In addition, this compound has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
将来の方向性
There are several future directions for research on N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea. One area of research could be to investigate the potential of this compound as a therapeutic agent for diseases such as cancer and macular degeneration. Another area of research could be to investigate the mechanism of action of this compound in more detail, with the goal of identifying new targets for drug development. Finally, future research could focus on improving the solubility and bioavailability of this compound, which could make it a more useful tool for studying its biological activities.
合成法
N-(3-ethoxyphenyl)-N'-[3-(trifluoromethyl)phenyl]urea can be synthesized by reacting 3-ethoxyaniline with 3-(trifluoromethyl)phenyl isocyanate in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate carbamate, which then undergoes cyclization to form this compound. The yield of the reaction is typically around 50%, and the purity of the product can be improved by recrystallization from a suitable solvent.
特性
IUPAC Name |
1-(3-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2O2/c1-2-23-14-8-4-7-13(10-14)21-15(22)20-12-6-3-5-11(9-12)16(17,18)19/h3-10H,2H2,1H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUIXEBFSFZARB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5803481.png)
![2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4-pyrimidinol](/img/structure/B5803507.png)

![3,4-dimethyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5803518.png)



![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5803545.png)



![{2-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B5803586.png)
![N~1~-1,3-benzodioxol-5-yl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5803594.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5803597.png)